Kotomolide A
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Overview
Description
Kotomolide A is a natural product found in Cinnamomum kotoense with data available.
Scientific Research Applications
Anticancer Effects in Breast Cancer Cells
Kotomolide A (KTA) has demonstrated significant anticancer effects, particularly in human breast cancer cells. KTA induces cell death by triggering mitochondrial and death receptor 5 (DR5) apoptotic pathways. It does not act on the Fas receptor. The compound causes G2/M phase arrest in cancer cells, linked with increased p21/WAF1 levels and decreased cyclin A, cyclin B1, cdc2, and cdc25C levels. This process is dependent on reactive oxygen species (ROS) generation and JNK activation. Importantly, KTA's anticancer effects were selective, showing no toxicity in normal mammary epithelial cells (Kuo et al., 2008).
Effects on Human Non-Small Cell Lung Cancer Cells
In human non-small cell lung cancer cells, KTA caused significant inhibition of cell growth by inducing G2/M phase arrest and apoptosis. This process involved the activation of ataxia telangiectasia-mutated (ATM) and phosphorylation of p53 at Serine15, leading to increased p53 stability. KTA's impact on the cell cycle was also associated with changes in cyclinB1, cyclinA, Cdc2, Cdc25C, and Chk2. The mitochondrial apoptotic pathway was indicated by changes in Bax/Bcl-2 ratios, mitochondrial membrane potential loss, and caspase-9 activation (Chen et al., 2008).
Cytotoxic Constituents from Cinnamomum Kotoense
Research on the leaves of Cinnamomum kotoense, which contains this compound, found that it induced significant cell death in the human HeLa cell line. This process involved increased intracellular H2O2/peroxide and nitric oxide (NO), reduction in mitochondrial transmembrane potential, activation of caspase 3/7, and up-regulation of p53 expression. The cell death induced by this compound was closely associated with apoptotic DNA damage (Chen et al., 2006).
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(3Z,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9-/t12-/m1/s1 |
InChI Key |
GTRPOAYDIMUHJJ-UCQJPZFISA-N |
Isomeric SMILES |
CCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyms |
isokotomolide A kotomolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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